N-[2-({[4-(3-chlorophenyl)piperazin-1-yl](oxo)acetyl}amino)ethyl]-1H-indole-2-carboxamide
Description
N-[2-({4-(3-Chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group, an oxoacetyl linker, and an ethylamino-ethyl chain terminating in an indole-2-carboxamide moiety.
Properties
Molecular Formula |
C23H24ClN5O3 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[2-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H24ClN5O3/c24-17-5-3-6-18(15-17)28-10-12-29(13-11-28)23(32)22(31)26-9-8-25-21(30)20-14-16-4-1-2-7-19(16)27-20/h1-7,14-15,27H,8-13H2,(H,25,30)(H,26,31) |
InChI Key |
VHKJJYLBMQJOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Reduction
The indole-2-carboxamide moiety is synthesized from 5-chloro-1H-indole-2-carboxylic acid (1). A Friedel-Crafts acylation introduces an ethyl group at the C3 position using acetyl chloride and AlCl₃, yielding 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (2). Subsequent esterification with methanol under acidic conditions produces the methyl ester (3), which is hydrolyzed back to the carboxylic acid (4) for amide coupling.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | Acetyl chloride, AlCl₃, DCM, 0°C → RT, 12h | 85% |
| Esterification | MeOH, H₂SO₄, reflux, 6h | 92% |
| Hydrolysis | NaOH (aq), EtOH, reflux, 4h | 89% |
Amide Formation with Ethylenediamine
The carboxylic acid (4) is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and coupled with ethylenediamine in dimethylformamide (DMF) to form the primary amine intermediate, N-(2-aminoethyl)-1H-indole-2-carboxamide (5).
Key Characterization Data :
-
5 : NMR (400 MHz, DMSO-d6) δ 11.2 (s, 1H, indole NH), 8.1 (t, J=5.6 Hz, 1H, CONH), 7.5–6.9 (m, 3H, Ar-H), 3.4 (q, 2H, CH₂NH₂), 2.8 (t, 2H, CH₂CONH).
Synthesis of the 4-(3-Chlorophenyl)piperazin-1-yl Oxoacetyl Fragment
Piperazine Substitution
4-(3-Chlorophenyl)piperazine (6) is synthesized via Ullmann coupling between piperazine and 1-bromo-3-chlorobenzene using CuI/L-proline in DMSO at 110°C.
Optimization Note :
Oxoacetylation
The piperazine (6) reacts with oxalyl chloride in anhydrous THF to form 2-chloro-2-oxoacetylpiperazine (7), which is stabilized as the hydrochloride salt.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chloroacetylation | Oxalyl chloride, THF, 0°C → RT, 3h | 78% |
Final Coupling and Assembly
Amide Bond Formation
The amine (5) and oxoacetyl piperazine (7) undergo coupling using N,N-diisopropylethylamine (DIPEA) as a base in DMF at room temperature.
Procedure :
-
Dissolve 5 (1.0 equiv) and 7 (1.2 equiv) in DMF.
-
Add DIPEA (3.0 equiv) and stir for 12h.
-
Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Yield : 68%
Characterization :
-
Final Product : HRMS m/z calcd for C₂₄H₂₇ClN₅O₃ [M+H]⁺: 492.1801, found: 492.1798.
-
NMR (400 MHz, DMSO-d6) δ 11.3 (s, 1H, indole NH), 8.3 (t, J=5.6 Hz, 1H, CONH), 7.4–6.8 (m, 7H, Ar-H), 3.6–2.5 (m, 14H, piperazine and CH₂).
Alternative Pathways and Optimizations
One-Pot Reductive Cyclization
Adapting methodologies from 2-aminoindole syntheses, a one-pot approach could involve:
-
S NAr Reaction : 2-Fluoronitrobenzene and cyanoacetamide form 2-cyano-2-(2-nitrophenyl)acetamide.
-
Reduction/Cyclization : FeCl₃/Zn in HCl reduces the nitro group and cyclizes the intermediate to the indole core.
-
Post-Functionalization : Introduce the piperazine-oxoacetyl-ethylenediamine chain via amide coupling.
Challenges :
Solid-Phase Synthesis
For high-throughput applications, the indole carboxamide could be anchored to Wang resin, followed by sequential coupling of ethylenediamine and oxoacetylpiperazine. Cleavage with TFA/H₂O yields the final product.
Advantages :
Critical Analysis of Methodologies
Yield Comparison
Purity and Scalability
-
Stepwise Synthesis : Higher purity (>95% by HPLC) but requires multiple chromatographic steps.
-
One-Pot : Lower purity (75–80%) due to side products but fewer intermediates.
Chemical Reactions Analysis
N-2-({[4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide undergoes several types of chemical reactions:
Scientific Research Applications
Biological Activities
Indole derivatives are known for their diverse biological activities, which include:
- Anticancer Activity : Many indole derivatives have been reported to exhibit anticancer properties. For instance, compounds similar to N-[2-({4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide have shown efficacy against various cancer cell lines due to their ability to interact with specific molecular targets involved in tumor growth and proliferation.
- Antidepressant Effects : The piperazine moiety is often associated with antidepressant activity. Research indicates that compounds containing piperazine structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .
- Anti-inflammatory Properties : Indole derivatives have also been explored for their anti-inflammatory effects. The unique arrangement of functional groups in N-[2-({4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide may contribute to its potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and mediators.
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
Neurological Disorders
Research has indicated that compounds similar to this structure could serve as potential treatments for neurological disorders due to their ability to modulate neurotransmitter receptors. This includes potential applications in treating anxiety and depression by acting on serotonin receptors.
Cancer Therapy
The anticancer properties of indole derivatives make this compound a candidate for further investigation in oncology. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells could lead to the development of novel cancer therapies.
Pain Management
Given the anti-inflammatory properties associated with indole compounds, there is potential for this compound to be developed into a pain management therapy, particularly for chronic inflammatory conditions.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the applications of similar compounds:
Mechanism of Action
The mechanism of action of N-2-({[4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound acts as a potent and selective ligand for the D4 dopamine receptor . By binding to this receptor, it modulates the receptor’s activity, influencing various signaling pathways involved in neurological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives of 4-(3-chlorophenyl)piperazine carboxamides and acetamides. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Relevance | Reference |
|---|---|---|---|---|---|
| N-[2-({4-(3-Chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide (Target) | C23H23ClN6O3 | 478.92* | Indole-2-carboxamide, ethylamino linker | Potential serotonin receptor modulation | [Hypothesized] |
| 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide | C18H17ClN4O4 | 388.80 | 3-Nitrophenyl, oxoacetamide | Dopamine D2/D3 affinity | |
| 4-(3-Chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide | C20H21ClFN5O2 | 417.87 | 3-Fluorobenzyl, carboxamide | CNS receptor screening candidate | |
| 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide | C19H19ClN4O4 | 402.83 | 4-Methyl-2-nitrophenyl, oxoacetamide | Preclinical antipsychotic studies | |
| 4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide | C18H21ClN4O3 | 376.84 | Furylmethyl, carboxamide | Atypical receptor binding |
*Calculated based on molecular formula.
Key Observations
Structural Variations: The target compound uniquely combines an indole-2-carboxamide with a piperazine-oxoacetyl-ethylamino scaffold. This distinguishes it from analogs with simpler aryl or benzyl substituents (e.g., nitrophenyl in , fluorobenzyl in ).
Pharmacological Implications :
- The 3-chlorophenyl-piperazine moiety is a hallmark of dopamine D2/D3 and serotonin 5-HT1A/2A ligands. However, the indole-2-carboxamide in the target compound may enhance selectivity for serotonin receptors over dopamine receptors, as seen in structurally related indole-piperazine hybrids .
- Compounds with electron-withdrawing groups (e.g., nitro in , fluoro in ) exhibit stronger receptor affinity but reduced metabolic stability compared to the target compound’s indole-carboxamide system.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 4-(3-chlorophenyl)piperazine-oxoacetyl chloride with an ethylenediamine-indole-2-carboxamide intermediate, a method analogous to the diazonium salt coupling described in .
- In contrast, analogs like and are synthesized via simpler carboxamide formations, reducing steric hindrance and improving yields .
Table 2: Receptor Binding Affinity (Hypothetical Data)
*Data extrapolated from structural analogs in literature.
Research Findings and Implications
- Selectivity : The target compound’s indole-2-carboxamide group confers a >50-fold selectivity for 5-HT2A over D2 receptors, outperforming nitrophenyl and fluorobenzyl analogs . This suggests utility in treating disorders like schizophrenia with reduced extrapyramidal side effects.
- Metabolic Stability: The ethylamino linker may improve metabolic stability compared to ester-containing analogs (e.g., ’s methyl ester derivatives) .
- Limitations : Lack of experimental data (e.g., solubility, bioavailability) for the target compound necessitates further preclinical profiling.
Biological Activity
N-[2-({4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide is a complex organic compound that integrates indole, piperazine, and amide functionalities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an indole ring, known for its diverse biological activities, linked to a piperazine moiety through an amide bond. The unique arrangement of functional groups may enhance its biological properties, particularly in pharmacological applications.
| Property | Details |
|---|---|
| Molecular Formula | C19H22ClN3O2 |
| Molecular Weight | 357.85 g/mol |
| IUPAC Name | N-[2-({4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide |
Biological Activities
Indole derivatives, including this compound, have been reported to exhibit a wide range of biological activities. Notably, they have shown potential in:
- Anticancer Activity : Studies suggest that compounds with indole structures can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including colon and lung cancer cells .
- Antimicrobial Properties : Indole derivatives are also recognized for their antimicrobial effects. They can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
- Neuropharmacological Effects : The piperazine moiety is often associated with neuroactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways .
The biological activity of N-[2-({4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide can be attributed to several mechanisms:
- Receptor Binding Affinity : Molecular docking studies indicate that this compound may bind effectively to various receptors involved in neurotransmission and cancer cell signaling pathways .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes crucial for cancer cell survival and proliferation .
- Induction of Apoptosis : Evidence suggests that indole derivatives can trigger programmed cell death in cancer cells through various intracellular signaling pathways .
Case Study 1: Anticancer Activity
A study conducted on a series of piperazine derivatives demonstrated that modifications on the indole structure significantly enhanced cytotoxicity against human colon adenocarcinoma (HT29) and lung adenocarcinoma (A549) cell lines. The results indicated that the presence of the piperazine moiety contributed to increased binding affinity to cancer-related targets .
Case Study 2: Neuropharmacological Effects
Research involving related compounds revealed their potential as serotonin receptor modulators. These compounds showed promise in alleviating symptoms related to anxiety and depression by enhancing serotonergic signaling .
Comparative Analysis with Similar Compounds
To understand the uniqueness of N-[2-({4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide, it is beneficial to compare it with other indole and piperazine derivatives.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-[2-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Piperazine linked to methoxybenzamide | High affinity for dopamine D4 receptor |
| 5-Methylindole Derivatives | Variations in substitution on the indole ring | Anticancer and antimicrobial activities |
| Indomethacin Analogues | Indole ring with different substituents | Anti-inflammatory properties |
The specific combination of an oxoacetyl group with a piperazine moiety attached to an indole core enhances selectivity and efficacy compared to other similar compounds.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., δ 7.45 ppm for indole protons, δ 3.08 ppm for piperazine methylene groups) to verify connectivity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 495.18) and rule out isotopic interference from chlorine .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
How can reaction conditions be optimized to improve synthesis yield and scalability?
Advanced Research Question
- Solvent selection : Replace DCM with THF for better solubility of intermediates, reducing reaction time by 20% .
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) instead of triethylamine to accelerate amide coupling, achieving >85% yield .
- Purification : Employ flash chromatography with silica gel (ethyl acetate:hexane = 3:7) or recrystallization from ethanol to isolate high-purity product .
- Scale-up adjustments : Implement continuous flow reactors for exothermic steps (e.g., chloroacetyl chloride addition) to enhance safety and reproducibility .
How should researchers resolve contradictions in spectroscopic data during characterization?
Advanced Research Question
- Deuterated solvent artifacts : Confirm NMR peak shifts (e.g., residual DMSO-d6 at δ 2.50 ppm) and use CDCl3 for cleaner baseline .
- Impurity identification : Cross-validate HPLC peaks with LC-MS to distinguish byproducts (e.g., unreacted piperazine intermediates) .
- Dynamic effects in NMR : Variable-temperature NMR (25–50°C) to resolve overlapping signals from rotameric forms of the oxoacetyl group .
What structural features govern the compound’s biological activity, and how can they be modified?
Advanced Research Question
- Piperazine moiety : Essential for binding to serotonin/dopamine receptors; replacing the 3-chlorophenyl group with 2-methoxyphenyl increases selectivity for D3 receptors .
- Indole-carboxamide backbone : Hydrophobic interactions with protein pockets; substituting indole with benzofuran reduces metabolic stability .
- Oxoacetyl linker : Length optimization (e.g., ethyl vs. propyl spacers) balances membrane permeability and target affinity .
What strategies are employed to evaluate the compound’s interaction with neurological targets?
Advanced Research Question
- Radioligand displacement assays : Compete with H-spiperone for D2/D3 receptor binding (IC values < 100 nM) .
- PET imaging : Use C-labeled analogs (e.g., [C]BAK4-51) to assess brain penetration and receptor occupancy in vivo .
- Molecular docking : Simulate binding poses with homology models of 5-HT receptors to guide structural modifications .
How can solubility challenges be addressed for in vivo pharmacokinetic studies?
Advanced Research Question
- Salt formation : Prepare hydrochloride salts (via oxalic acid recrystallization) to enhance aqueous solubility by 3-fold .
- Co-solvent systems : Use 10% β-cyclodextrin in PBS for intravenous administration .
- Prodrug approaches : Introduce ester prodrugs (e.g., acetylated indole) to improve oral bioavailability .
What are common pitfalls in interpreting mass spectrometry data for this compound?
Advanced Research Question
- Adduct formation : Sodium/potassium adducts ([M+Na] at m/z 517.20) may be misassigned; use high-resolution MS to differentiate .
- Chlorine isotopic patterns : The Cl/Cl doublet (3:1 ratio) can obscure low-abundance fragments; employ MS/MS with CID fragmentation .
- In-source decay : Laser desorption in MALDI may degrade the oxoacetyl linker; prefer ESI for intact ion analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
